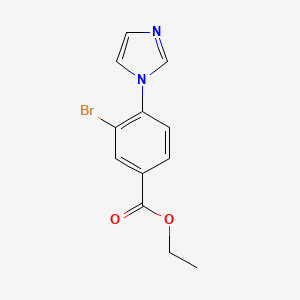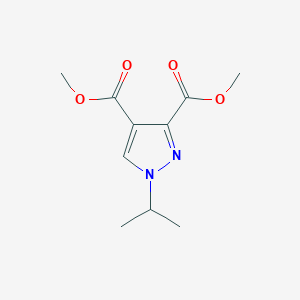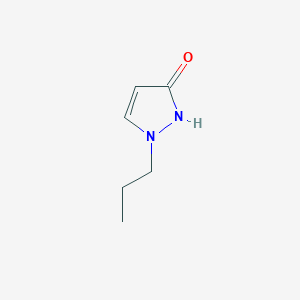![molecular formula C12H20O2 B11714718 (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate](/img/structure/B11714718.png)
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate, also known as bornyl acetate, is an organic compound with the molecular formula C12H20O2. It is a naturally occurring ester found in various essential oils, including pine and fir oils. This compound is known for its pleasant, camphor-like aroma and is widely used in the fragrance and flavor industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate typically involves the esterification of borneol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Borneol+Acetic AcidAcid CatalystBornyl Acetate+Water
Industrial Production Methods
In industrial settings, the production of bornyl acetate can be achieved through the extraction of essential oils from plants like pine and fir, followed by purification processes such as distillation and crystallization. The extracted borneol is then esterified with acetic acid to produce bornyl acetate.
化学反应分析
Types of Reactions
Bornyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a base, bornyl acetate can be hydrolyzed back to borneol and acetic acid.
Oxidation: Bornyl acetate can be oxidized to camphor using oxidizing agents like chromic acid.
Reduction: Reduction of bornyl acetate can yield borneol.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Oxidation: Chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Borneol and acetic acid.
Oxidation: Camphor.
Reduction: Borneol.
科学研究应用
Bornyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including analgesic and sedative properties.
Industry: Utilized in the production of fragrances, flavors, and cosmetics.
作用机制
The mechanism of action of bornyl acetate involves its interaction with various molecular targets and pathways. In biological systems, bornyl acetate is believed to exert its effects through the modulation of neurotransmitter release and receptor activity. For example, it may enhance the release of gamma-aminobutyric acid (GABA), leading to sedative and anxiolytic effects. Additionally, bornyl acetate’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes.
相似化合物的比较
Bornyl acetate is structurally similar to other bicyclic monoterpenes, such as:
- Isobornyl acetate
- Camphor
- Borneol
Uniqueness
Bornyl acetate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. Unlike borneol, which is an alcohol, bornyl acetate is an ester, making it more suitable for use in fragrances and flavors due to its stability and pleasant aroma.
Conclusion
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate, or bornyl acetate, is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it an important compound for research and industrial use.
属性
分子式 |
C12H20O2 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC 名称 |
[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10?,12+/m0/s1 |
InChI 键 |
KGEKLUUHTZCSIP-VXFCFVAISA-N |
手性 SMILES |
CC(=O)OC1C[C@@H]2CC[C@]1(C2(C)C)C |
规范 SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B11714647.png)

![n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide](/img/structure/B11714660.png)










